GT1b ganglioside (C36)
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Overview
Description
Ganglioside GT1b (bovine) (sodium salt) is a complex glycosphingolipid that belongs to the ganglioside family. It is characterized by having three sialic acid residues linked to the inner galactose unit. This compound is derived from bovine sources and is commonly used in biochemical and medical research due to its unique properties and interactions with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ganglioside GT1b (bovine) (sodium salt) involves multiple steps, including the extraction of gangliosides from bovine brain tissue, followed by purification and chemical modification. The extraction process typically involves homogenization of the tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques .
Industrial Production Methods
Industrial production of Ganglioside GT1b (bovine) (sodium salt) follows similar principles but on a larger scale. The process involves large-scale extraction, purification, and chemical modification to ensure high purity and consistency. Advanced chromatographic techniques and automated systems are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ganglioside GT1b (bovine) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ganglioside GT1b (bovine) (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling, membrane structure, and neurobiology.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and immune modulation.
Industry: Utilized in the development of diagnostic assays, drug delivery systems, and biotechnological applications
Mechanism of Action
Ganglioside GT1b (bovine) (sodium salt) exerts its effects through interactions with specific molecular targets and pathways. It binds to neurotoxins such as botulinum toxin serotype A, botulinum toxin serotype A heavy chain, and tetanus toxin, inhibiting their activity. Additionally, it modulates immune responses by decreasing the production of cytokines and immunoglobulins in human peripheral blood mononuclear cells .
Comparison with Similar Compounds
Similar Compounds
- Ganglioside GM1
- Ganglioside GD1a
- Ganglioside GD1b
Comparison
Ganglioside GT1b (bovine) (sodium salt) is unique due to its specific structure, which includes three sialic acid residues. This structure allows it to interact with a distinct set of biological molecules and pathways compared to other gangliosides. For example, Ganglioside GM1 has only one sialic acid residue, leading to different binding affinities and biological effects .
Properties
Molecular Formula |
C95H165N5O47 |
---|---|
Molecular Weight |
2129.3 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1 |
InChI Key |
LEZNRPFLOGYEIO-QSEDPUOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
ganglioside GT1b ganglioside GT1c ganglioside, GT1 ganglioside, GT1a GT(1)ganglioside GT1b ganglioside polysialoganglioside trisialaoganglioside GT1a trisialoganglioside GT1 trisialoganglioside GT1 |
Origin of Product |
United States |
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